molecular formula C18H23NaO5S B1433850 Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate CAS No. 352431-50-6

Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B1433850
CAS No.: 352431-50-6
M. Wt: 378.5 g/mol
InChI Key: LMJQCTISQYSLPF-LDBFCMRTSA-M
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Description

The compound you’re asking about, Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate, is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name . It contains multiple rings and functional groups, including a sulfate group and a sodium ion.

Scientific Research Applications

Synthesis and Structural Elucidation in Coordination Chemistry

The compound Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate has been studied for its potential in synthesizing bioactive triorganotin(IV) derivatives. Shaheen et al. (2014) explored the synthesis and structural elucidation of these derivatives, revealing significant antimicrobial and anticancer activities, particularly in their antifungal properties (Shaheen et al., 2014).

Inhibitors of Androgen Biosynthesis

Djigoué et al. (2012) investigated androsterone derivatives, which share structural similarities with this compound. These compounds demonstrate potential as inhibitors of androgen biosynthesis, a critical aspect of hormone regulation and potential therapeutic application (Djigoué et al., 2012).

Synthesis of Estratriene Sulfates

Numazawa et al. (1981) described a novel synthesis of sodium estratriene sulfates, structurally related to the compound . Their research provides insights into the synthesis process and potential applications in the field of biochemistry (Numazawa et al., 1981).

Crystal Structure and Steroidal Systems

The crystal structure of various compounds similar to this compound has been studied, providing insights into their molecular arrangements and potential applications in material science and pharmaceuticals. Zhou et al. (2015) and Zhang et al. (2012) contributed to this field with their structural analyses (Zhou et al., 2015), (Zhang et al., 2012).

Potential Carcinogenic Properties

Research on the carcinogenic properties of cyclopenta[a]phenanthrenes, closely related to the compound , has been conducted by Coombs and Hall (1973). Their work contributes to understanding the toxicological aspects and potential risks associated with similar compounds (Coombs & Hall, 1973).

Properties

IUPAC Name

sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i3D,7D2,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJQCTISQYSLPF-LDBFCMRTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Reactant of Route 2
Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Reactant of Route 3
Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Reactant of Route 4
Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Reactant of Route 5
Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Reactant of Route 6
Reactant of Route 6
Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

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